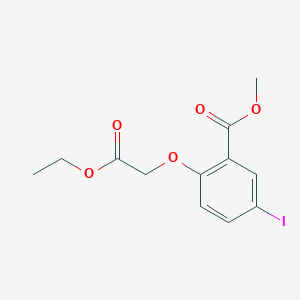

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester

Übersicht

Beschreibung

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an ethoxycarbonyl group, a methoxy group, and an iodine atom attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester typically involves the esterification of 5-iodosalicylic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

Esterification: 5-iodosalicylic acid is reacted with methanol in the presence of sulfuric acid as a catalyst to form 5-iodosalicylic acid methyl ester.

Ethoxycarbonylation: The resulting ester is then treated with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2-((Ethoxycarbonyl)methoxy)-5-aminobenzoic acid methyl ester or 2-((Ethoxycarbonyl)methoxy)-5-thiobenzoic acid methyl ester.

Hydrolysis Products: 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid and methanol.

Oxidation Products: Quinones derived from the benzoic acid core.

Reduction Products: Hydroquinones derived from the benzoic acid core.

Wissenschaftliche Forschungsanwendungen

Perovskite Solar Cells

One of the most significant applications of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester is in the fabrication of perovskite solar cells. Research indicates that this compound can effectively passivate perovskite materials, which enhances device performance and stability. The passivation effect is attributed to its ability to eliminate trap states within the perovskite structure without adversely affecting the crystalline properties of the perovskite grains.

Organic Electronics

The compound is also being explored for its potential in organic electronic devices beyond solar cells. Its chemical structure allows it to serve as a building block for various organic semiconductors, which can be utilized in light-emitting diodes (LEDs) and organic field-effect transistors (OFETs).

Potential Benefits

- Enhanced Charge Mobility : Its incorporation into organic materials can enhance charge mobility, leading to improved device performance.

- Versatile Applications : The compound's functional groups enable it to be modified for specific applications, making it a versatile candidate for research in organic electronics.

Table 1: Summary of Research Findings on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Perovskite Solar Cells | Effective passivation of perovskite materials; enhances stability and efficiency through trap state elimination. | |

| Organic Electronics | Potential use as a building block for semiconductors; improves charge mobility and overall device performance. |

Wirkmechanismus

The mechanism of action of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors due to its structural features. The iodine atom can facilitate binding to specific sites on proteins.

Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions. It can also act as a substrate for enzymes involved in nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

- 2-((Methoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester

- 2-((Ethoxycarbonyl)methoxy)-4-iodobenzoic acid methyl ester

- 2-((Ethoxycarbonyl)methoxy)-5-bromobenzoic acid methyl ester

Comparison:

- Structural Differences: The position and type of substituents on the benzoic acid core can vary, leading to differences in reactivity and properties.

- Reactivity: Compounds with different halogen atoms (e.g., bromine instead of iodine) may exhibit different reactivity in substitution reactions.

- Applications: While similar compounds may have overlapping applications, the presence of specific substituents can make certain compounds more suitable for particular research or industrial purposes.

This detailed article provides a comprehensive overview of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article aims to synthesize existing research on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13I O4

- Molecular Weight : 324.13 g/mol

This compound contains an iodobenzoic acid moiety, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent and its mechanism of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Properties

The compound's anticancer activity was evaluated using various cancer cell lines. In particular, it was tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves modulation of cellular signaling pathways. It is believed to interact with specific receptors or enzymes involved in inflammation and cell proliferation processes. Further mechanistic studies are needed to elucidate these pathways clearly.

Case Studies

A notable case study involved the use of this compound in a murine model of bacterial infection. Mice treated with varying doses of this compound showed significant reductions in bacterial load compared to untreated controls. The study concluded that the compound could enhance host defense mechanisms against bacterial pathogens.

Eigenschaften

IUPAC Name |

methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLSXFFRAGMWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.